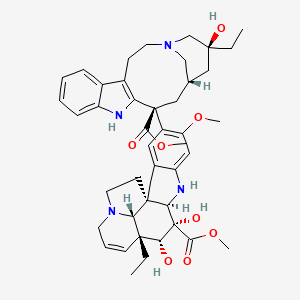

![molecular formula C20H23BrN2O2 B565590 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 CAS No. 1246817-87-7](/img/structure/B565590.png)

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8

Descripción general

Descripción

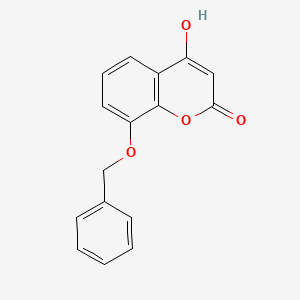

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 (4-BMPE-d8) is an organic compound that is used in a variety of scientific research applications. It is a fluorescent compound that can be used to detect and measure biological molecules in a variety of biological systems. 4-BMPE-d8 is a stable and non-toxic compound that has a variety of advantages and limitations when used in laboratory experiments. In

Aplicaciones Científicas De Investigación

Cytochrome P450 and Metabolic Pathways

One significant application of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, a chemical similar to Lu AA21004, is its involvement in the metabolic pathway catalyzed by various cytochrome P450 enzymes. The study by (Hvenegaard et al., 2012) elucidated the metabolic pathway of Lu AA21004, leading to the formation of various metabolites through oxidative metabolism. This research is crucial in understanding the drug's pharmacokinetics and interactions with other pharmaceuticals.

Na+/H+ Antiporter Inhibition

Another research application, although not directly associated with 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 but involving a structurally related compound, is the development of Na+/H+ antiporter inhibitors. (Baumgarth, Beier, & Gericke, 1997) focused on developing benzoylguanidines as NHE inhibitors for adjunctive therapy in treating acute myocardial infarction. The findings from this study highlight the importance of substitution patterns on the benzoylguanidine structure for potency, offering insights into designing similar compounds, including those related to 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8.

Antiviral and Receptor-Based Mechanism of Action

Research on structurally similar compounds to 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 has also explored their potential as HIV entry inhibitors. (Watson et al., 2005) investigated the CCR5 receptor-based mechanism of action of 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor with antiviral effects against HIV-1. This research could be valuable for understanding how similar compounds might be used or modified for antiviral purposes.

Antispasmodic Activity

Compounds related to 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 have been studied for their antispasmodic properties. (Osadebe et al., 2000) synthesized and tested new ester derivatives of γ-(4-substituted piperazinyl)-α-phenyl propanol for antispasmodic activity using isolated guinea pig ileum. This research could inform similar pharmacological properties in 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8.

Mecanismo De Acción

Target of Action

, suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

, which can participate in various chemical reactions . For instance, benzylic halides typically react via SN1 or SN2 pathways , which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

, it’s likely that the compound could be involved in a variety of biochemical pathways depending on the specific drug it is part of.

Pharmacokinetics

. These properties would be crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

As an important drug intermediate , the compound likely contributes to the overall therapeutic effects of the specific drug it is incorporated into.

Propiedades

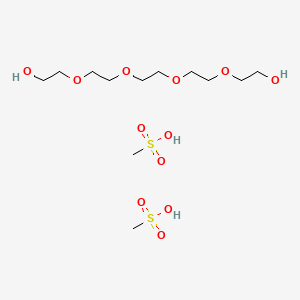

IUPAC Name |

ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBDQSHLKFOGJ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

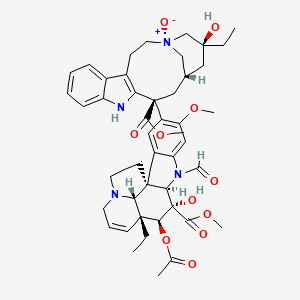

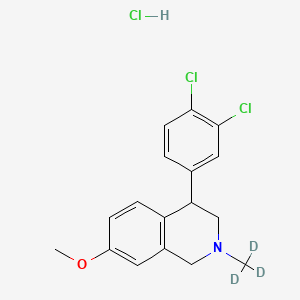

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)